molecular formula C23H17BrFN3O2 B2552370 N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-09-1

N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2552370
M. Wt: 466.31
InChI Key: LQBIRYDITCXGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a focus on the introduction of a broad range of 2-substituents. The process involves the reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The derived carboxamides, especially those with a 4-N-[2-(dimethylamino)ethyl] group, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds exhibiting IC50 values below 10 nM. Notably, the 2-(4-fluorophenyl) derivative demonstrated increased potency, proving curative in vivo against subcutaneous colon 38 tumors in mice at a dose of 1.8 mg/kg .

Molecular Structure Analysis

The molecular structure of the compounds plays a significant role in their biological activity. For instance, the presence of a 4-fluorophenyl group as a 2-substituent has been associated with a marked increase in cytotoxic potency. This suggests that specific structural features are crucial for the interaction with biological targets, which may include cancer cells or inflammatory processes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by regioselectivity and the use of various reagents and conditions to achieve the desired modifications. For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and the subsequent regioselective methoxylation and bromination steps are critical for obtaining the final product with the intended biological activity. The overall yield of the synthesis process can be as high as 67%, indicating a relatively efficient method for producing these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity, which in turn can impact their biological efficacy. For example, the presence of a pyridine ring on the amide nitrogen has been found to significantly enhance anti-inflammatory activity, suggesting that subtle changes in the chemical structure can lead to significant differences in pharmacological properties .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Naphthyridine derivatives have been synthesized for exploring novel heterocyclic compounds with potential biological activities. For example, studies have demonstrated the synthesis of novel annulated products from aminonaphthyridinones, which highlight the reactivity of naphthyridine derivatives in forming new heterocyclic systems with potential for further chemical and pharmacological exploration (Deady & Devine, 2006).

Antitumor and Cytotoxic Activities

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Some derivatives have shown potent cytotoxicity and the ability to inhibit tumor growth in vivo, suggesting a potential for the development of new anticancer drugs (Deady et al., 2005).

Antibacterial Agents

Naphthyridine derivatives have also been studied for their antibacterial properties. For instance, pyridonecarboxylic acids, a class of naphthyridine derivatives, have been synthesized and tested for their antibacterial activities, showing potential as novel antibacterial agents (Egawa et al., 1984).

Anti-inflammatory Applications

Certain naphthyridine derivatives have demonstrated anti-inflammatory activity alongside their cytotoxic potential against cancer cell lines. This dual activity suggests the possibility of developing naphthyridine-based compounds as therapeutic agents with both anticancer and anti-inflammatory properties (Madaan et al., 2013).

Synthesis and Evaluation of Carboxamides

The synthesis of naphthyridine derivatives has been extended to include various substituents, evaluating their potential in biological applications. For example, a series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and tested for their antibacterial efficacy (Santilli et al., 1975).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties.


Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity.


Please note that this is a general analysis based on the compound’s structure and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN3O2/c1-14-11-18(8-9-20(14)24)27-22(29)19-12-16-3-2-10-26-21(16)28(23(19)30)13-15-4-6-17(25)7-5-15/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBIRYDITCXGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.